2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2825006-57-1
VCID: VC12005434
InChI: InChI=1S/C10H7ClF3NO3/c11-4-8(16)15-7-3-5(10(12,13)14)1-2-6(7)9(17)18/h1-3H,4H2,(H,15,16)(H,17,18)
SMILES: C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O
Molecular Formula: C10H7ClF3NO3
Molecular Weight: 281.61 g/mol

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid

CAS No.: 2825006-57-1

Cat. No.: VC12005434

Molecular Formula: C10H7ClF3NO3

Molecular Weight: 281.61 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid - 2825006-57-1

Specification

CAS No. 2825006-57-1
Molecular Formula C10H7ClF3NO3
Molecular Weight 281.61 g/mol
IUPAC Name 2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C10H7ClF3NO3/c11-4-8(16)15-7-3-5(10(12,13)14)1-2-6(7)9(17)18/h1-3H,4H2,(H,15,16)(H,17,18)
Standard InChI Key HXSSRJOCQOBGRW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound features a benzoic acid scaffold modified at two positions:

  • Position 4: A trifluoromethyl (-CF3_3) group, known for enhancing metabolic stability and lipophilicity in drug design .

  • Position 2: A chloroacetamido (-NHCOCH2_2Cl) substituent, which introduces electrophilic reactivity for potential covalent interactions.

The planar benzene ring adopts minor torsional distortions due to steric and electronic effects from substituents. X-ray crystallography of analogous compounds (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) reveals nitro and carboxyl groups twisted 15–25° from the aromatic plane , suggesting similar behavior in this derivative.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC10H7ClF3NO3\text{C}_{10}\text{H}_{7}\text{ClF}_{3}\text{NO}_{3}
SMILESClCC(=O)Nc1cc(ccc1C(=O)O)C(F)(F)F
InChIKeyHXSSRJOCQOBGRW-UHFFFAOYSA-N
Predicted Collision Cross-Section (Ų)155.4 ([M+H]+ adduct)

Synthetic Pathways and Optimization

Critical Reaction Parameters

  • Temperature Control: Exothermic amidation requires cooling (0–5°C) to minimize hydrolysis.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

  • Purification: Reverse-phase chromatography or recrystallization from ethanol/water mixtures yields >95% purity .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

  • logP: Estimated at 2.8–3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating prodrug strategies for bioavailability .

Spectroscopic Fingerprints

  • 1^1H NMR (DMSO-d6d_6): δ 8.70 (d, J=2.2 Hz, 1H, Ar-H), 8.40 (d, J=2.2 Hz, 1H, Ar-H), 4.20 (s, 2H, CH2_2Cl) .

  • IR: Strong bands at 1685 cm1^{-1} (C=O, acid), 1650 cm1^{-1} (amide I), and 1130 cm1^{-1} (C-F) .

Table 2: Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]+282.01393155.4
[M+Na]+303.99587162.9
[M-H]-279.99937150.8

Hypothesized Biological Applications

Antimicrobial Drug Development

Structural parallels to benzothiazinones (e.g., BTZ043) suggest potential antitubercular activity via inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . The chloroacetamido group may act as a latent electrophile for covalent target engagement.

Agrochemical Intermediate

Patent data highlight 2-alkylmercapto-4-(trifluoromethyl)benzoic acid esters as herbicidal precursors . This compound could serve as a versatile building block for trifluoromethyl-containing agrochemicals.

Materials Science Applications

The trifluoromethyl group’s electron-withdrawing properties and thermal stability make this compound a candidate for:

  • Liquid crystal matrices

  • Fluoropolymer modifiers

Future Research Directions

  • Crystallographic Studies: Resolve three-dimensional conformation to guide structure-activity relationships.

  • In Vitro Screening: Prioritize assays against Mycobacterium tuberculosis and cholinesterases .

  • Prodrug Derivatization: Esterification or PEGylation to enhance aqueous solubility.

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